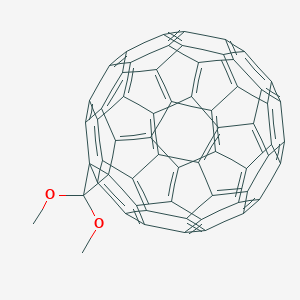
1,2-(Dimethoxymethano)fullerene c(60)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-(Dimethoxymethano)fullerene c(60), also known as 1,2-(Dimethoxymethano)fullerene c(60), is a useful research compound. Its molecular formula is C63H6O2 and its molecular weight is 794.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-(Dimethoxymethano)fullerene c(60) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-(Dimethoxymethano)fullerene c(60) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Properties
1,2-(Dimethoxymethano)fullerene C60 exhibits strong antioxidant capabilities. Fullerenes, including this derivative, can scavenge free radicals effectively due to their unique structure rich in double bonds. This property makes them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and preventing neuronal cell apoptosis .
Neuroprotection
Research indicates that fullerene derivatives can protect neurons from excitotoxicity and oxidative damage. For instance, studies have shown that C60 and its derivatives can inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer’s disease, thus potentially alleviating cognitive decline associated with this condition . In animal models, administration of fullerene has demonstrated improvements in cognitive behavior and spatial memory .
Drug Delivery Systems
The ability of 1,2-(Dimethoxymethano)fullerene C60 to penetrate biological membranes makes it an excellent candidate for drug delivery systems. It can encapsulate therapeutic agents and target specific cells or tissues, enhancing the efficacy of treatments while minimizing side effects. This application is particularly relevant in cancer therapy and targeted drug delivery in neurodegenerative diseases .
Radioprotection
Fullerenes have been investigated for their potential to protect against radiation-induced damage. Studies suggest that they can mitigate oxidative stress caused by radiation exposure, making them valuable in radiotherapy for cancer treatment .
Molecular Electronics
In nanotechnology, fullerene derivatives are explored for their electronic properties. They can function as semiconductors in organic photovoltaic cells and organic light-emitting diodes (OLEDs), contributing to advancements in energy-efficient technologies .
Photodynamic Therapy
Fullerenes can generate reactive oxygen species (ROS) upon light irradiation, which is harnessed in photodynamic therapy for cancer treatment. The ability to produce localized oxidative stress at tumor sites allows for targeted destruction of cancer cells while sparing surrounding healthy tissues .
Water Purification
The unique properties of fullerenes enable their use in environmental remediation processes, particularly in water purification systems. They can adsorb various pollutants and heavy metals from water due to their high surface area and reactivity .
Toxicity Studies
Research on the environmental impact of fullerenes includes studies on their toxicity to aquatic organisms. Such investigations are essential for understanding the implications of fullerene use in consumer products and potential environmental contamination .
Case Studies
Analyse Des Réactions Chimiques
General Reactivity of Fullerene (C₆₀)
Fullerenes undergo diverse reactions due to their electron-deficient π-system, including reductions, cycloadditions, and nucleophilic substitutions. Key reaction types observed in C₆₀ functionalization include:
-
Reduction-Alkylation Tandem Reactions (e.g., with sodium dispersion and alkylating agents like dipropyl sulfate) .
-
Halogenation (e.g., bromination to form C₆₀Br₈ and C₆₀Br₂₄) .
Mechanistic Insights for Alkylation Reactions
The alkylation of C₆₀ involves a tandem reduction-substitution process , as demonstrated in studies using sodium dispersion (SD) and dipropyl sulfate (DS) :
Reaction Pathway
| Step | Process | Description |
|---|---|---|
| 1 | Reduction | C₆₀ is reduced by SD to form a radical anion (C₆₀⁻). |
| 2 | Nucleophilic Substitution | C₆₀⁻ reacts with DS, forming a radical intermediate (C₆₀-alkyl). |
| 3 | Secondary Reduction | The radical intermediate is reduced again to an anion (C₆₀-alkyl⁻). |
| 4 | Chain Propagation | Repetition of steps 1–3 leads to multi-alkylated products (C₆₀(alkyl)ₙ). |
Key Observations
-
Alkylation favors even-numbered substitutions (e.g., C₆₀( nC₃H₇)₂₀ and C₆₀( nC₃H₇)₂₂ dominate) .
-
Steric hindrance limits substitution beyond ~24 alkyl groups .
Comparative Analysis of Functionalization Products
The table below summarizes reaction conditions and products from the provided studies:
Implications for 1,2-(Dimethoxymethano)fullerene C₆₀
While direct data on this compound is unavailable, its reactivity can be hypothesized based on analogous systems:
-
Electrophilic Substitution : Methoxy groups may direct further functionalization to adjacent carbon sites.
-
Stability : Steric and electronic effects from methoxy substituents could alter regioselectivity compared to alkylated derivatives.
-
Redox Activity : The electron-donating methoxy groups might modulate reduction potentials, affecting tandem reduction-alkylation pathways.
Propriétés
Numéro CAS |
155679-97-3 |
|---|---|
Formule moléculaire |
C63H6O2 |
Poids moléculaire |
794.7 g/mol |
InChI |
InChI=1S/C63H6O2/c1-64-63(65-2)61-57-50-43-31-23-14-5-3-4-6-9(5)18-25(23)33-34-26(18)24-15(6)17-13-8(4)11-10-7(3)12-16(14)29(31)37-35-21(12)19(10)27-28-20(11)22(13)36-38-30(17)32(24)44-46(34)55(54(57)45(33)43)58-51(44)49(38)53-42(36)40(28)47-39(27)41(35)52(48(37)50)59(61)56(47)60(53)62(58,61)63/h1-2H3 |
Clé InChI |
GIRMMHBSMRUEQM-UHFFFAOYSA-N |
SMILES |
COC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)OC |
SMILES canonique |
COC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)OC |
Synonymes |
1,2-(DIMETHOXYMETHANO)FULLERENE C(60) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















